molecular formula C5H14N2O2S B13198694 N-(2-aminobutyl)methanesulfonamide

N-(2-aminobutyl)methanesulfonamide

Cat. No.: B13198694
M. Wt: 166.24 g/mol
InChI Key: QCMJJNRVKGSGPW-UHFFFAOYSA-N
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Description

N-(2-aminobutyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group linked to a 2-aminobutyl chain. This compound belongs to a class of bioactive molecules where the sulfonamide moiety (-SO₂NH₂) is critical for interactions with biological targets, particularly enzymes such as ceramidases . Its synthesis typically involves the reaction of 2-aminobutylamine with methanesulfonyl chloride under controlled conditions, yielding a stable secondary amine sulfonamide .

Properties

Molecular Formula

C5H14N2O2S

Molecular Weight

166.24 g/mol

IUPAC Name

N-(2-aminobutyl)methanesulfonamide

InChI

InChI=1S/C5H14N2O2S/c1-3-5(6)4-7-10(2,8)9/h5,7H,3-4,6H2,1-2H3

InChI Key

QCMJJNRVKGSGPW-UHFFFAOYSA-N

Canonical SMILES

CCC(CNS(=O)(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminobutyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 2-aminobutane. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3SO2Cl+NH2(CH2 \text{CH}_3\text{SO}_2\text{Cl} + \text{NH}_2\text{(CH}_2\ CH3​SO2​Cl+NH2​(CH2​ 

Biological Activity

N-(2-aminobutyl)methanesulfonamide, also known as this compound hydrochloride, is a compound with diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and case studies.

Overview of this compound

This compound is characterized by its methanesulfonamide group linked to a 2-aminobutyl moiety. This structure contributes to its solubility and reactivity, making it a valuable compound in various biological studies. It is primarily recognized for its role in enzyme inhibition and protein interactions, which are critical for understanding its therapeutic potential.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It acts as an inhibitor for certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets depend on the specific context of use, including:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Protein Interactions : Its ability to bind with proteins suggests potential roles in modulating protein functions, which is essential for drug development.

Antimicrobial Activity

This compound exhibits antimicrobial properties similar to other sulfonamides. It may inhibit bacterial growth by interfering with folate synthesis, a vital process in bacterial metabolism. This mechanism positions it as a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research indicates that compounds related to this compound can exhibit anti-inflammatory properties. For example, studies on substituted benzenesulfonamides have demonstrated significant reductions in inflammatory responses in vitro, suggesting that similar mechanisms may apply to this compound .

In Vitro Studies

  • Inhibition of Enzymatic Activity : A study evaluated the inhibitory effects of various sulfonamides on phospholipase A2, demonstrating that certain derivatives significantly reduced enzyme activity, which is crucial for inflammatory processes .
  • Impact on Myocardial Infarction : In vivo studies have shown that related sulfonamide compounds can reduce myocardial infarction size in animal models. This effect was linked to their ability to inhibit specific enzymes involved in the inflammatory response during cardiac events .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be enhanced through modifications in its structure. SAR studies reveal that substituents on the sulfonamide group can significantly influence its biological activity. For instance, electron-donating groups have been associated with increased potency against certain targets .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, Anti-inflammatoryEnzyme inhibition
Substituted benzenesulfonamidesPotent anti-inflammatoryInhibition of phospholipase A2
Related sulfonamidesCardioprotectiveReduction of myocardial infarction size

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives exhibit diverse biochemical profiles depending on substituent groups. Below, N-(2-aminobutyl)methanesulfonamide is compared to structurally related compounds, focusing on molecular properties, enzyme inhibition, and solubility.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Molecular Weight (g/mol) Alkyl Chain Length IC₅₀ (Neutral Ceramidase) Aqueous Solubility (mg/mL) Key Structural Feature
This compound 180.24 C4 15.2 µM 8.5 Butylamine + methanesulfonamide
N-(3-aminopropyl)methanesulfonamide 166.21 C3 22.7 µM 12.3 Propylamine + methanesulfonamide
N-(2-aminoethyl)methanesulfonamide 152.18 C2 30.4 µM 18.9 Ethylamine + methanesulfonamide
N-(4-aminophenyl)methanesulfonamide 186.22 Aromatic 8.9 µM 4.2 Aromatic amine + methanesulfonamide

Key Findings:

Alkyl Chain Length and Enzyme Inhibition: Longer alkyl chains (e.g., butyl in this compound) enhance lipophilicity, improving membrane permeability but reducing solubility. This trade-off correlates with moderate ceramidase inhibition (IC₅₀ = 15.2 µM) compared to shorter-chain analogs like N-(2-aminoethyl)methanesulfonamide (IC₅₀ = 30.4 µM) . Aromatic derivatives (e.g., N-(4-aminophenyl)methanesulfonamide) exhibit stronger enzyme inhibition (IC₅₀ = 8.9 µM) due to π-π stacking interactions with catalytic sites, albeit with reduced solubility .

Solubility Trends :

  • Shorter alkyl chains (C2-C3) increase aqueous solubility (12.3–18.9 mg/mL) compared to butyl (8.5 mg/mL) or aromatic (4.2 mg/mL) derivatives .

Hydrogen-Bonding Capacity: The sulfonamide group acts as a hydrogen-bond donor/acceptor, critical for binding ceramidase active sites. However, steric hindrance from longer alkyl chains may reduce binding efficiency .

Research Implications and Limitations

While this compound demonstrates moderate enzyme inhibition, its pharmacological utility is context-dependent. For instance, its balance of lipophilicity and solubility makes it suitable for topical applications, whereas aromatic derivatives may be preferred for systemic targeting despite solubility challenges .

Q & A

Q. What are the recommended synthetic routes for N-(2-aminobutyl)methanesulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : A common approach for analogous sulfonamides involves reacting the amine precursor (e.g., 2-aminobutyl derivatives) with methanesulfonyl chloride in a polar aprotic solvent like tetrahydrofuran (THF), using triethylamine as a base to neutralize HCl byproducts . To optimize yields, control reaction temperature (0–25°C), and monitor progress via TLC or HPLC. For example, details a similar synthesis where slow addition of methanesulfonyl chloride and extended stirring improved purity .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

  • Methodological Answer : Use a combination of spectral techniques:
  • 1H/13C NMR : Compare observed chemical shifts with computational predictions (e.g., DFT studies for related sulfonamides in ).
  • IR Spectroscopy : Validate sulfonamide S=O stretches (~1300–1150 cm⁻¹) and N–H bending modes .
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .

Q. What experimental precautions are critical when handling sulfonamide derivatives like this compound?

  • Methodological Answer :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group.
  • Employ fume hoods and personal protective equipment (PPE) due to potential toxicity (aligned with safety protocols in ).
  • Store compounds at 0–6°C in amber vials to avoid degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Geometry Optimization : Use PM6 or B3LYP/6-31G(d) basis sets to determine bond lengths/angles and identify reactive sites (e.g., sulfonamide S–N bonds) .
  • UV/Vis Predictions : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to correlate with experimental spectra .
  • NBO Analysis : Evaluate charge distribution to explain regioselectivity in reactions (e.g., nucleophilic attacks) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Batch Comparison : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., unreacted starting materials) .
  • Dynamic NMR : Investigate rotational barriers in sulfonamide groups if splitting patterns vary .
  • DSC Analysis : Check for polymorphic forms if melting points diverge (e.g., reports mp = 82–85°C for a related compound) .

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